Cas no 1058857-08-1 (4-(2-chloro-6-fluorophenoxy)piperidine)

4-(2-chloro-6-fluorophenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-chloro-6-fluorophenoxy)piperidine
- 1058857-08-1
- EN300-1976278
-
- Inchi: 1S/C11H13ClFNO/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
- InChI Key: JWUUZBKJQFOFHY-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1OC1CCNCC1)F
Computed Properties
- Exact Mass: 229.0669699g/mol
- Monoisotopic Mass: 229.0669699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3Ų
4-(2-chloro-6-fluorophenoxy)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976278-2.5g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 2.5g |
$1680.0 | 2023-09-16 | ||
Enamine | EN300-1976278-1.0g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 1g |
$857.0 | 2023-05-26 | ||
Enamine | EN300-1976278-1g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 1g |
$857.0 | 2023-09-16 | ||
Enamine | EN300-1976278-0.25g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 0.25g |
$789.0 | 2023-09-16 | ||
Enamine | EN300-1976278-0.5g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 0.5g |
$823.0 | 2023-09-16 | ||
Enamine | EN300-1976278-0.1g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 0.1g |
$755.0 | 2023-09-16 | ||
Enamine | EN300-1976278-10.0g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 10g |
$3683.0 | 2023-05-26 | ||
Enamine | EN300-1976278-10g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 10g |
$3683.0 | 2023-09-16 | ||
Enamine | EN300-1976278-0.05g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 0.05g |
$719.0 | 2023-09-16 | ||
Enamine | EN300-1976278-5.0g |
4-(2-chloro-6-fluorophenoxy)piperidine |
1058857-08-1 | 5g |
$2485.0 | 2023-05-26 |
4-(2-chloro-6-fluorophenoxy)piperidine Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 4-(2-chloro-6-fluorophenoxy)piperidine
Introduction to 4-(2-chloro-6-fluorophenoxy)piperidine (CAS No. 1058857-08-1)
4-(2-chloro-6-fluorophenoxy)piperidine, a compound with the chemical formula C11H11ClFNO2, is a significant molecule in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both chloro and fluoro substituents in its aromatic ring enhances its pharmacological properties, making it a valuable scaffold for drug design.
The CAS number 1058857-08-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other chemical entities. Its molecular structure, featuring a piperidine ring linked to a phenoxy group substituted with chlorine and fluorine, imparts unique electronic and steric properties that influence its interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of 4-(2-chloro-6-fluorophenoxy)piperidine in the development of novel therapeutic agents. The compound's structural features make it a promising candidate for various pharmacological targets, including enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. Its ability to modulate biological pathways makes it an attractive intermediate for synthetic chemists aiming to develop next-generation drugs.
In the realm of drug discovery, the fluoro-substituted aromatic rings in 4-(2-chloro-6-fluorophenoxy)piperidine play a crucial role in enhancing binding affinity and selectivity. Fluorine atoms are known to increase metabolic stability and improve pharmacokinetic profiles of pharmaceutical compounds. The chloro substituent further contributes to the molecule's reactivity, allowing for further functionalization and derivatization to tailor its biological activity.
Current research in the field of kinase inhibitors has demonstrated the potential of 4-(2-chloro-6-fluorophenoxy)piperidine as a lead compound. Kinases are enzymes that play essential roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By targeting specific kinases, this compound has shown promise in preclinical studies as a potential therapeutic agent. The piperidine moiety is particularly effective in binding to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting aberrant signaling pathways.
The synthesis of 4-(2-chloro-6-fluorophenoxy)piperidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of this compound but also provide insights into scalable manufacturing processes for related molecules.
Biological evaluation of 4-(2-chloro-6-fluorophenoxy)piperidine has revealed its potential as an antimicrobial agent. The structural features of this compound allow it to interact with bacterial enzymes and cell wall components, disrupting essential cellular processes. Preliminary studies have shown promising activity against Gram-positive bacteria, making it a candidate for developing novel antibiotics to combat antibiotic-resistant strains.
The role of computational chemistry in optimizing the properties of 4-(2-chloro-6-fluorophenoxy)piperidine cannot be overstated. Molecular modeling techniques have been used to predict binding affinities, assess metabolic stability, and identify potential side effects. These computational tools aid in rational drug design by providing insights into how structural modifications can enhance pharmacological activity while minimizing toxicity.
In conclusion, 4-(2-chloro-6-fluorophenoxy)piperidine (CAS No. 1058857-08-1) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug development targeting various diseases. Ongoing research continues to explore its biological activities and synthetic possibilities, paving the way for innovative therapeutic solutions.
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